
N-benzyl-3,4-dipropoxybenzenesulfonamide
Overview
Description
N-benzyl-3,4-dipropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes benzyl and dipropoxy groups attached to the benzene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dipropoxybenzenesulfonamide typically involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dipropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-3,4-dipropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dipropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes. The benzyl and propoxy groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a benzyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a benzyl group.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a benzyl group.
Uniqueness
N-benzyl-3,4-dipropoxybenzenesulfonamide is unique due to the presence of both benzyl and dipropoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-benzyl-3,4-dipropoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzene ring with propoxy substituents. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related sulfonamide compounds. For instance, N-benzyl-3-sulfonamidopyrrolidines have been identified as effective inhibitors of bacterial DNA gyrase, which is crucial for bacterial cell division. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 μM against various Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (μM) |
---|---|---|
Gyramide A | E. coli | 10-40 |
Gyramide B | Pseudomonas aeruginosa | 20-50 |
Gyramide C | Staphylococcus aureus | 15-30 |
N-benzyl-3-sulfonamidopyrrolidine | Streptococcus pneumoniae | 5-25 |
The findings suggest that this compound may share similar mechanisms of action, potentially inhibiting bacterial growth by targeting DNA gyrase.
Inhibitory Activity Against Enzymes
In addition to its antimicrobial properties, this compound has shown potential as an inhibitor of enzymes involved in neurotransmitter degradation. Research on related compounds indicates that sulfonamides can inhibit monoamine oxidase (MAO) and cholinesterases, which are critical in neurodegenerative diseases .
Table 2: Inhibitory Activity Against Enzymes
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
Compound 2i | MAO-A | 1.38 |
Compound 2p | MAO-B | 2.48 |
Compound 2d | Butyrylcholinesterase (BChE) | 49.0 |
These results indicate that modifications in the chemical structure can enhance the inhibitory potency against specific enzymes.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies have shown that related dipropoxybenzenesulfonamides exhibit significant radical scavenging activity against DPPH radicals and lipid peroxidation .
Table 3: Antioxidant Activity Assessment
Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
---|---|---|
Compound 10d | 79-96 after 60 min | High interaction |
Compound 10a | 57 after 20 min | Low interaction |
These findings underscore the potential health benefits of this compound as an antioxidant agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that gyramides A-C inhibited bacterial cell division effectively in vitro, suggesting that N-benzyl derivatives could be developed into novel antibiotics .
- Enzyme Inhibition : Research on sulfonamide derivatives indicated promising results in inhibiting MAO and cholinesterases, which are vital for treating conditions like Alzheimer's disease .
- Antioxidant Properties : Investigations into the antioxidant activity of related compounds revealed their ability to scavenge free radicals effectively, indicating a potential role in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
N-benzyl-3,4-dipropoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-3-12-23-18-11-10-17(14-19(18)24-13-4-2)25(21,22)20-15-16-8-6-5-7-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSUWDQMQPWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239779 | |
Record name | N-(Phenylmethyl)-3,4-dipropoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206107-66-5 | |
Record name | N-(Phenylmethyl)-3,4-dipropoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206107-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-3,4-dipropoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.